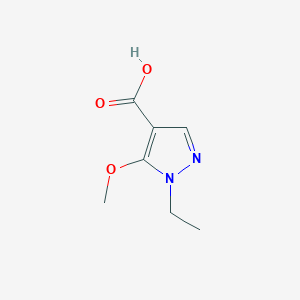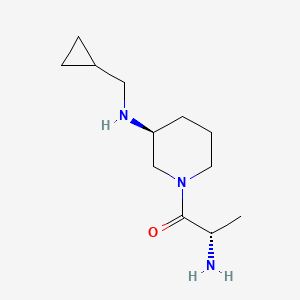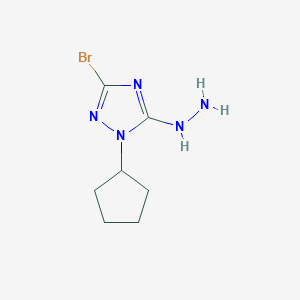
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)anilin umfasst in der Regel mehrere Schritte. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden Bedingungen und ihre Toleranz gegenüber funktionellen Gruppen. Der Prozess beinhaltet die Kupplung eines Borreagens mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators.
Ein weiteres Verfahren beinhaltet die Nitrierung von Arenen, gefolgt von einer Reduktion zur Bildung von Anilinen . Dieser Prozess umfasst die Nitrierung eines Trifluormethyl-substituierten Benzolrings, gefolgt von einer Reduktion zur Bildung des entsprechenden Anilinderivats.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Syntheserouten umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Die Verwendung von kontinuierlichen Strömungsreaktoren und Prinzipien der grünen Chemie kann die Effizienz und Nachhaltigkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere funktionelle Gruppen umwandeln.
Substitution: Die Anilingroup kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren Bedingungen eingeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und Pfade.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Trifluormethylgruppe kann die Lipophilie und den Stoffwechselumsatz der Verbindung verbessern, wodurch sie effektiver mit biologischen Membranen und Proteinen interagieren kann . Der Oxadiazolring kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit Zielmolekülen teilnehmen, was die biologische Aktivität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism of action of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Trifluoromethyl)anilin: Ein Isomer mit der Trifluormethylgruppe in einer anderen Position am Phenylring.
2-Methyl-3-(trifluoromethyl)anilin: Eine Verbindung mit einer Methylgruppe anstelle des Oxadiazolrings.
2-Fluor-3-(trifluoromethyl)anilin: Eine ähnliche Verbindung mit einem Fluoratom anstelle des Oxadiazolrings.
Einzigartigkeit
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)anilin ist aufgrund des Vorhandenseins sowohl der Trifluormethylgruppe als auch des Oxadiazolrings einzigartig. Diese Kombination verleiht ihr besondere chemische und physikalische Eigenschaften, wie z. B. erhöhte Stabilität und spezifische Reaktionsmuster, wodurch sie für verschiedene Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C15H10F3N3O |
|---|---|
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2 |
InChI-Schlüssel |
BYJPDJVMPFPXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



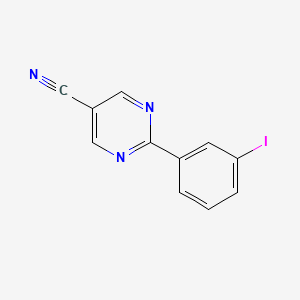
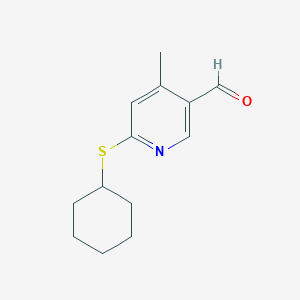
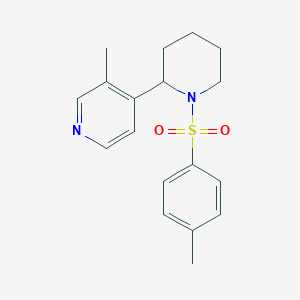
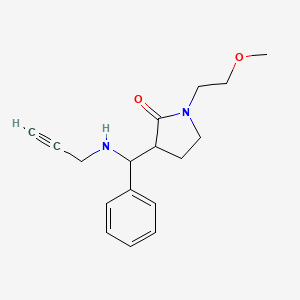
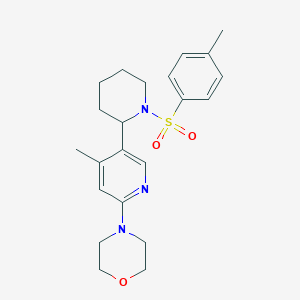
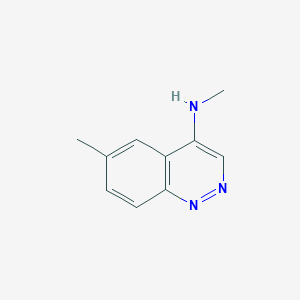
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
